molecular formula C7H16O3 B026408 Triethyl orthoformate CAS No. 108055-42-1

Triethyl orthoformate

Cat. No. B026408
Key on ui cas rn: 108055-42-1
M. Wt: 148.2 g/mol
InChI Key: GKASDNZWUGIAMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07723330B2

Procedure details

A stirred mixture of triethoxymethane (339 mL, 2037 mmol), and 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) (35.2 g, 244 mmol) was heated to 80° C. for 1 hour. A suspension of 1-(4-methoxybenzyl)-1H-pyrazol-5-amine [41.4 g, 204 mmol; prepared according to the procedure described by Misra, R. N., et al. Bioorg. Med. Chem. Lett. 2003, 13, 1133-1136, except desalting was performed as follows: 1-(4-methoxybenzyl)-1H-pyrazol-5-amine hydrochloride (44 g) was partitioned between MTBE (300 mL) and 1N aqueous NaOH (300 mL), after separating the phases, the aqueous suspension was re-extracted with MTBE (8×100 mL), followed by drying (Na2SO4) the combined organic phases, and concentration in vacuo to obtain the free-based 1-(4-methoxybenzyl)-1H-pyrazol-5-amine (30 g)] in triethoxymethane (339 mL, 2037 mmol) was added at once and heating at 80° C. was continued for 18 hours under N2. After cooling to room temperature, toluene azeotrope (2×200 mL) was utilized to remove EtOH. The resulting suspension was diluted with diethyl ether (500 mL) and filtered to obtain a yellow solid (33.5 g, 46%). 1H NMR (400 MHz, CDCl3) δ 11.13 (d, J=13 Hz, 1H), 8.26 (d, J=13 Hz, 1H), 7.50 (d, J=2 Hz, 1H), 7.25 (d, J=9 Hz, 2H), 6.88 (d, J=9 Hz, 2H), 6.21 (d, J=2 Hz, 1H), 5.28 (s, 2H), 3.78 (s, 3H), 1.74 (s, 6H).
Quantity
339 mL
Type
reactant
Reaction Step One
Quantity
35.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][CH:4]([O:8][CH2:9][CH3:10])[O:5][CH2:6][CH3:7])[CH3:2].[CH3:11][C:12]1([CH3:20])[O:17][C:16](=[O:18])[CH2:15][C:14](=[O:19])[O:13]1.[CH3:21][O:22][C:23]1[CH:35]=[CH:34][C:26]([CH2:27][N:28]2[C:32]([NH2:33])=[CH:31][CH:30]=[N:29]2)=[CH:25][CH:24]=1>>[CH3:21][O:22][C:23]1[CH:24]=[CH:25][C:26]([CH2:27][N:28]2[C:32]([NH:33][CH:1]=[C:15]3[C:16](=[O:18])[O:17][C:12]([CH3:20])([CH3:11])[O:13][C:14]3=[O:19])=[CH:31][CH:30]=[N:29]2)=[CH:34][CH:35]=1.[CH2:1]([O:3][CH:4]([O:8][CH2:9][CH3:10])[O:5][CH2:6][CH3:7])[CH3:2]

Inputs

Step One
Name
Quantity
339 mL
Type
reactant
Smiles
C(C)OC(OCC)OCC
Name
Quantity
35.2 g
Type
reactant
Smiles
CC1(OC(CC(O1)=O)=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(CN2N=CC=C2N)C=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
CUSTOM
Type
CUSTOM
Details
1-(4-methoxybenzyl)-1H-pyrazol-5-amine hydrochloride (44 g) was partitioned between MTBE (300 mL) and 1N aqueous NaOH (300 mL)
CUSTOM
Type
CUSTOM
Details
after separating the phases
EXTRACTION
Type
EXTRACTION
Details
the aqueous suspension was re-extracted with MTBE (8×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
by drying (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
the combined organic phases, and concentration in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(CN2N=CC=C2NC=C2C(OC(OC2=O)(C)C)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 30 g
Name
Type
product
Smiles
C(C)OC(OCC)OCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2037 mmol
AMOUNT: VOLUME 339 mL

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07723330B2

Procedure details

A stirred mixture of triethoxymethane (339 mL, 2037 mmol), and 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) (35.2 g, 244 mmol) was heated to 80° C. for 1 hour. A suspension of 1-(4-methoxybenzyl)-1H-pyrazol-5-amine [41.4 g, 204 mmol; prepared according to the procedure described by Misra, R. N., et al. Bioorg. Med. Chem. Lett. 2003, 13, 1133-1136, except desalting was performed as follows: 1-(4-methoxybenzyl)-1H-pyrazol-5-amine hydrochloride (44 g) was partitioned between MTBE (300 mL) and 1N aqueous NaOH (300 mL), after separating the phases, the aqueous suspension was re-extracted with MTBE (8×100 mL), followed by drying (Na2SO4) the combined organic phases, and concentration in vacuo to obtain the free-based 1-(4-methoxybenzyl)-1H-pyrazol-5-amine (30 g)] in triethoxymethane (339 mL, 2037 mmol) was added at once and heating at 80° C. was continued for 18 hours under N2. After cooling to room temperature, toluene azeotrope (2×200 mL) was utilized to remove EtOH. The resulting suspension was diluted with diethyl ether (500 mL) and filtered to obtain a yellow solid (33.5 g, 46%). 1H NMR (400 MHz, CDCl3) δ 11.13 (d, J=13 Hz, 1H), 8.26 (d, J=13 Hz, 1H), 7.50 (d, J=2 Hz, 1H), 7.25 (d, J=9 Hz, 2H), 6.88 (d, J=9 Hz, 2H), 6.21 (d, J=2 Hz, 1H), 5.28 (s, 2H), 3.78 (s, 3H), 1.74 (s, 6H).
Quantity
339 mL
Type
reactant
Reaction Step One
Quantity
35.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][CH:4]([O:8][CH2:9][CH3:10])[O:5][CH2:6][CH3:7])[CH3:2].[CH3:11][C:12]1([CH3:20])[O:17][C:16](=[O:18])[CH2:15][C:14](=[O:19])[O:13]1.[CH3:21][O:22][C:23]1[CH:35]=[CH:34][C:26]([CH2:27][N:28]2[C:32]([NH2:33])=[CH:31][CH:30]=[N:29]2)=[CH:25][CH:24]=1>>[CH3:21][O:22][C:23]1[CH:24]=[CH:25][C:26]([CH2:27][N:28]2[C:32]([NH:33][CH:1]=[C:15]3[C:16](=[O:18])[O:17][C:12]([CH3:20])([CH3:11])[O:13][C:14]3=[O:19])=[CH:31][CH:30]=[N:29]2)=[CH:34][CH:35]=1.[CH2:1]([O:3][CH:4]([O:8][CH2:9][CH3:10])[O:5][CH2:6][CH3:7])[CH3:2]

Inputs

Step One
Name
Quantity
339 mL
Type
reactant
Smiles
C(C)OC(OCC)OCC
Name
Quantity
35.2 g
Type
reactant
Smiles
CC1(OC(CC(O1)=O)=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(CN2N=CC=C2N)C=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
CUSTOM
Type
CUSTOM
Details
1-(4-methoxybenzyl)-1H-pyrazol-5-amine hydrochloride (44 g) was partitioned between MTBE (300 mL) and 1N aqueous NaOH (300 mL)
CUSTOM
Type
CUSTOM
Details
after separating the phases
EXTRACTION
Type
EXTRACTION
Details
the aqueous suspension was re-extracted with MTBE (8×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
by drying (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
the combined organic phases, and concentration in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(CN2N=CC=C2NC=C2C(OC(OC2=O)(C)C)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 30 g
Name
Type
product
Smiles
C(C)OC(OCC)OCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2037 mmol
AMOUNT: VOLUME 339 mL

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07723330B2

Procedure details

A stirred mixture of triethoxymethane (339 mL, 2037 mmol), and 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) (35.2 g, 244 mmol) was heated to 80° C. for 1 hour. A suspension of 1-(4-methoxybenzyl)-1H-pyrazol-5-amine [41.4 g, 204 mmol; prepared according to the procedure described by Misra, R. N., et al. Bioorg. Med. Chem. Lett. 2003, 13, 1133-1136, except desalting was performed as follows: 1-(4-methoxybenzyl)-1H-pyrazol-5-amine hydrochloride (44 g) was partitioned between MTBE (300 mL) and 1N aqueous NaOH (300 mL), after separating the phases, the aqueous suspension was re-extracted with MTBE (8×100 mL), followed by drying (Na2SO4) the combined organic phases, and concentration in vacuo to obtain the free-based 1-(4-methoxybenzyl)-1H-pyrazol-5-amine (30 g)] in triethoxymethane (339 mL, 2037 mmol) was added at once and heating at 80° C. was continued for 18 hours under N2. After cooling to room temperature, toluene azeotrope (2×200 mL) was utilized to remove EtOH. The resulting suspension was diluted with diethyl ether (500 mL) and filtered to obtain a yellow solid (33.5 g, 46%). 1H NMR (400 MHz, CDCl3) δ 11.13 (d, J=13 Hz, 1H), 8.26 (d, J=13 Hz, 1H), 7.50 (d, J=2 Hz, 1H), 7.25 (d, J=9 Hz, 2H), 6.88 (d, J=9 Hz, 2H), 6.21 (d, J=2 Hz, 1H), 5.28 (s, 2H), 3.78 (s, 3H), 1.74 (s, 6H).
Quantity
339 mL
Type
reactant
Reaction Step One
Quantity
35.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][CH:4]([O:8][CH2:9][CH3:10])[O:5][CH2:6][CH3:7])[CH3:2].[CH3:11][C:12]1([CH3:20])[O:17][C:16](=[O:18])[CH2:15][C:14](=[O:19])[O:13]1.[CH3:21][O:22][C:23]1[CH:35]=[CH:34][C:26]([CH2:27][N:28]2[C:32]([NH2:33])=[CH:31][CH:30]=[N:29]2)=[CH:25][CH:24]=1>>[CH3:21][O:22][C:23]1[CH:24]=[CH:25][C:26]([CH2:27][N:28]2[C:32]([NH:33][CH:1]=[C:15]3[C:16](=[O:18])[O:17][C:12]([CH3:20])([CH3:11])[O:13][C:14]3=[O:19])=[CH:31][CH:30]=[N:29]2)=[CH:34][CH:35]=1.[CH2:1]([O:3][CH:4]([O:8][CH2:9][CH3:10])[O:5][CH2:6][CH3:7])[CH3:2]

Inputs

Step One
Name
Quantity
339 mL
Type
reactant
Smiles
C(C)OC(OCC)OCC
Name
Quantity
35.2 g
Type
reactant
Smiles
CC1(OC(CC(O1)=O)=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(CN2N=CC=C2N)C=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
CUSTOM
Type
CUSTOM
Details
1-(4-methoxybenzyl)-1H-pyrazol-5-amine hydrochloride (44 g) was partitioned between MTBE (300 mL) and 1N aqueous NaOH (300 mL)
CUSTOM
Type
CUSTOM
Details
after separating the phases
EXTRACTION
Type
EXTRACTION
Details
the aqueous suspension was re-extracted with MTBE (8×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
by drying (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
the combined organic phases, and concentration in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(CN2N=CC=C2NC=C2C(OC(OC2=O)(C)C)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 30 g
Name
Type
product
Smiles
C(C)OC(OCC)OCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2037 mmol
AMOUNT: VOLUME 339 mL

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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